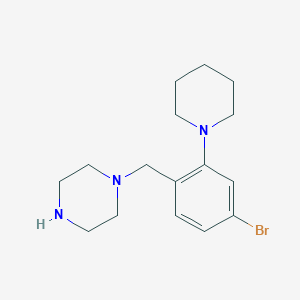
1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine typically involves the reaction of 4-bromo-2-(piperidin-1-yl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.
Oxidation Reactions: Products include N-oxides or other oxidized forms.
Reduction Reactions: Products include dehalogenated derivatives.
科学研究应用
1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to study the mechanisms of action of piperazine derivatives in biological systems.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- 1-(4-Chloro-2-(piperidin-1-yl)benzyl)piperazine
- 1-(4-Fluoro-2-(piperidin-1-yl)benzyl)piperazine
- 1-(4-Methyl-2-(piperidin-1-yl)benzyl)piperazine
Uniqueness
1-(4-Bromo-2-(piperidin-1-yl)benzyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be used as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
属性
分子式 |
C16H24BrN3 |
|---|---|
分子量 |
338.29 g/mol |
IUPAC 名称 |
1-[(4-bromo-2-piperidin-1-ylphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H24BrN3/c17-15-5-4-14(13-19-10-6-18-7-11-19)16(12-15)20-8-2-1-3-9-20/h4-5,12,18H,1-3,6-11,13H2 |
InChI 键 |
ZNRSKLKPJSHNCH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Br)CN3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















